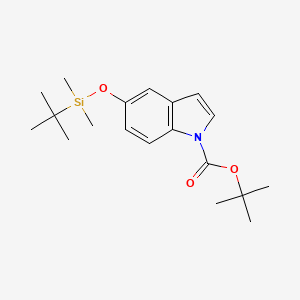

tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5-[tert-butyl(dimethyl)silyl]oxyindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3Si/c1-18(2,3)22-17(21)20-12-11-14-13-15(9-10-16(14)20)23-24(7,8)19(4,5)6/h9-13H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUNNIDFZDINBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Overview

tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate is a complex organic compound that belongs to the indole family. It is characterized by its unique structure, which includes both tert-butyl and tert-butyldimethylsilyl groups. These features contribute to its stability and versatility in various chemical applications. This article explores the scientific research applications of this compound, highlighting its roles in chemistry, biology, and industry.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its stable silyl group allows it to act as a protecting group for sensitive functional groups during multi-step reactions. This property is essential in the synthesis of more complex molecules, making it a crucial intermediate in various synthetic pathways.

Key Reactions:

- Oxidation: Can be oxidized to form carboxylic acids using potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can yield alcohols using lithium aluminum hydride.

- Substitution: The silyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Biological and Medicinal Research

Research indicates that indole derivatives, including this compound, exhibit significant pharmacological activities. These include:

- Anti-inflammatory properties: Potential use in therapies targeting inflammatory diseases.

- Anti-cancer activity: Investigated for its ability to inhibit cancer cell proliferation.

- Antimicrobial effects: Studied for its efficacy against various bacterial strains.

The mechanism of action often involves interaction with specific biological targets, such as enzymes or receptors, which may lead to modulation of their activity.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and as a catalyst in chemical reactions. Its stability under various conditions makes it suitable for large-scale production processes, particularly when using flow microreactor systems that enhance reaction control and yield.

Case Study 1: Synthesis of Indole Derivatives

A study demonstrated the use of this compound as a key intermediate in synthesizing novel indole-based pharmaceuticals. The stability provided by the silyl group allowed for selective reactions that led to high yields of desired products.

Case Study 2: Pharmacological Testing

Research conducted on indole derivatives showed promising results in anti-cancer assays, where compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, primarily involving the indole ring. The tert-butyldimethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the compound. The exact pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional Group Reactivity and Stability

- TBDMS vs. Methoxy Protection : The TBDMS group in the target compound offers superior stability under basic conditions compared to methoxy groups (e.g., in tert-Butyl 5-methoxy-... ), which are prone to demethylation under strong acids or nucleophiles. However, methoxy groups are more stable than TBDMS in protic environments .

- Electron-Withdrawing Groups: Trifluoromethyl (CF₃) and cyano (CN) substituents (e.g., tert-Butyl 5-(trifluoromethyl)-...) increase electrophilicity at the indole ring, enabling Suzuki-Miyaura couplings or SNAr reactions. In contrast, the TBDMS-O group in the target compound is less electron-withdrawing, favoring nucleophilic aromatic substitution at other positions .

Table 2: Spectroscopic Differentiation

Biological Activity

Tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-1H-indole-1-carboxylate (commonly referred to as TBDMS-indole) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a tert-butyldimethylsilyl group, which enhances its stability and solubility, making it suitable for various biological applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of TBDMS-indole can be represented as follows:

- Molecular Formula : C19H29NO3Si

- Molecular Weight : 357.53 g/mol

- CAS Number : 335649-60-0

The presence of the tert-butyldimethylsilyl group contributes significantly to the compound's hydrolytic stability, making it a favorable candidate in medicinal chemistry .

Anticancer Activity

Recent studies have indicated that indole derivatives exhibit significant anticancer properties. The TBDMS-indole compound has been evaluated for its cytotoxic effects against various cancer cell lines:

These findings suggest that TBDMS-indole compounds may interfere with tubulin polymerization and induce reactive oxygen species (ROS), contributing to their cytotoxic effects .

Antiviral Activity

In addition to anticancer properties, TBDMS-indole has shown promise in antiviral applications. For instance, derivatives of indole have been tested against viral strains, demonstrating varying degrees of inhibition:

The mechanism of action appears to be linked to the ability of the compound to disrupt viral replication pathways, although further studies are required to elucidate specific interactions.

Antimalarial Activity

Emerging data indicates that indole derivatives can also target Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that certain indole derivatives exhibit potent antimalarial activity:

These compounds are believed to act on multiple targets within the parasite's metabolic pathways, enhancing their therapeutic potential against drug-resistant strains .

The biological activity of TBDMS-indole is attributed to several mechanisms:

- Tubulin Polymerization Inhibition : Compounds like TBDMS-indole disrupt microtubule dynamics, which is critical for cancer cell division.

- ROS Generation : The induction of oxidative stress leads to apoptosis in cancer cells.

- Viral Replication Interference : The compound may inhibit key viral enzymes or disrupt viral entry into host cells.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of indole derivatives, including TBDMS-indole, against breast cancer cell lines. The results demonstrated that these compounds significantly reduced cell viability through apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antiviral Screening

In a recent antiviral screening program, TBDMS-indole was tested against various RNA viruses. The results indicated that while it exhibited moderate activity against H5N1, further optimization could enhance its efficacy against other viral strains such as SARS-CoV-2.

Preparation Methods

Step 1: Boc Protection of 5-Hydroxyindole

Starting Material : 5-Hydroxyindole

Reagents : Boc anhydride (Boc₂O), 4-dimethylaminopyridine (DMAP), anhydrous dichloromethane (DCM)

Conditions : Stirring at 0°C to room temperature for 12–24 hours.

The indole nitrogen is protected first due to its moderate acidity (pKa ~17). Boc₂O reacts with the indole NH in the presence of DMAP, a non-nucleophilic base, to form tert-butyl 5-hydroxy-1H-indole-1-carboxylate .

Key Data :

Step 2: Silylation of the 5-Hydroxy Group

Reagents : tert-Butyldimethylsilyl chloride (TBSCl), imidazole, DCM

Conditions : Room temperature, 6–12 hours.

The 5-hydroxy group is silylated using TBSCl and imidazole, which acts as a base to scavenge HCl. The steric bulk of the Boc group minimally affects silylation at the 5-position due to the meta relationship between N1 and C5.

Key Data :

-

Yield : 85–90%

-

¹H NMR (CDCl₃) : δ 0.21 (s, 6H, TBS Si-Me), 0.98 (s, 9H, TBS tert-butyl), 1.69 (s, 9H, Boc tert-butyl).

Route 2: Silylation Prior to Boc Protection

Step 1: Silylation of 5-Hydroxyindole

Starting Material : 5-Hydroxyindole

Reagents : TBSCl, imidazole, DCM

Conditions : Room temperature, 6–12 hours.

Silylation precedes Boc protection to avoid potential side reactions during TBSCl activation. The 5-hydroxy group is converted to a TBS ether, stabilizing the hydroxyl oxygen against undesired reactivity.

Key Data :

Step 2: Boc Protection of the Indole Nitrogen

Reagents : Boc₂O, DMAP, DCM

Conditions : 0°C to room temperature, 12–24 hours.

The indole NH is protected under standard Boc conditions. The TBS ether remains stable under these mildly basic conditions, ensuring no desilylation occurs.

Key Data :

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Boc First) | Route 2 (TBS First) |

|---|---|---|

| Overall Yield | 75–82% | 79–86% |

| Reaction Time | 18–36 hours | 18–36 hours |

| Purification Complexity | Moderate | Moderate |

| Steric Interference | Low (meta positions) | Low |

Key Findings :

-

Route 2 offers marginally higher yields due to reduced steric hindrance during Boc protection.

-

Both routes require column chromatography for purification, typically using hexane/ethyl acetate gradients.

Mechanistic Insights

Boc Protection Mechanism

Boc anhydride reacts with the indole NH via a two-step process:

Silylation Mechanism

TBSCl undergoes nucleophilic substitution at the 5-hydroxy oxygen:

-

Activation : Imidazole deprotonates the hydroxyl group, forming an alkoxide.

-

Silyl Transfer : The alkoxide attacks TBSCl, displacing chloride and forming the TBS ether.

Advanced Functionalization and Applications

The synthesized compound serves as a precursor for further transformations:

-

Deprotection : TBS ethers are cleaved using tetra-n-butylammonium fluoride (TBAF), while Boc groups are removed with trifluoroacetic acid (TFA).

-

Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) enable arylation at the indole C3 position, leveraging the orthogonal stability of Boc and TBS groups .

Q & A

Q. What are the key synthetic strategies for introducing tert-butyl and tert-butyldimethylsilyl (TBS) protecting groups to indole derivatives?

The tert-butyl group is typically introduced via Boc protection using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or triethylamine), while the TBS group is added using tert-butyldimethylsilyl chloride (TBSCl) with imidazole as a base . For example, in analogous indole systems, Boc protection of the indole NH is performed at 0°C in dichloromethane, followed by silylation of hydroxyl groups using TBSCl . Optimization of reaction time and stoichiometry (1.2–1.5 equivalents of protecting reagent) is critical to avoid over-silylation or Boc-deprotection side reactions .

Q. How is the stability of tert-Butyl 5-((TBS)oxy)-1H-indole-1-carboxylate assessed under common reaction conditions?

Stability tests involve exposing the compound to varying pH (acidic: TFA/DCM; basic: K₂CO₃/MeOH), temperatures (0–80°C), and solvents (THF, DMF, DCM). For instance, the TBS group is stable under mild acidic conditions but hydrolyzes in concentrated HF or TBAF . The tert-butyl carbamate moiety is labile in strong acids (e.g., 50% TFA in DCM), making sequential deprotection feasible .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : Peaks at δ ~1.3–1.5 ppm (tert-butyl), δ ~0.1–0.3 ppm (TBS methyl groups), and δ ~150–155 ppm (carbamate carbonyl) .

- IR : Absorbance at ~1720 cm⁻¹ (C=O stretch of carbamate) and ~1250 cm⁻¹ (Si-O-C) .

- HRMS : Exact mass verification (e.g., C₂₀H₃₁NO₃Si requires [M+H]⁺ = 374.2013) .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data during characterization?

Contradictions in NMR or mass spectra often arise from residual solvents, rotamers, or incomplete purification. For example, split peaks in ¹H NMR may indicate hindered rotation of the TBS group. Solutions include:

Q. What methodologies optimize the regioselective introduction of the TBS group at the 5-position of indole?

Regioselectivity is controlled by pre-coordinating the hydroxyl group with a Lewis acid (e.g., ZnCl₂) before silylation. In related indole systems, steric hindrance from the Boc group at the 1-position directs silylation to the 5-position . Solvent polarity (e.g., DMF vs. THF) also influences reaction kinetics, with polar aprotic solvents favoring selectivity .

Q. How do competing side reactions (e.g., N-deBoc or O-desilylation) impact yield, and how are they mitigated?

Common side reactions:

- N-DeBoc : Occurs under prolonged acidic conditions. Mitigation: Use milder acids (e.g., 10% TFA in DCM) and monitor reaction progress via TLC .

- O-Desilylation : Triggered by trace moisture. Mitigation: Rigorous drying of solvents (molecular sieves) and inert atmosphere . Yield optimization often requires balancing reaction time (typically 4–16 hr) and temperature (0–25°C) .

Safety and Handling Considerations

Q. What precautions are necessary given the lack of chronic toxicity data for this compound?

While acute toxicity data are unavailable, structural analogs (e.g., tert-butyl indole carboxylates) suggest potential irritancy (skin/eyes) and respiratory hazards . Recommended protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.